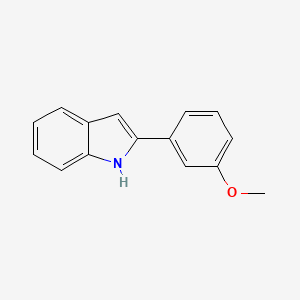

2-(3-methoxyphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)16-15/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVFBHLXAOTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 1h Indole

Established Synthetic Routes to the 2-Arylindole Core

The construction of the 2-arylindole skeleton can be achieved through a variety of classical and modern synthetic methods. These range from century-old name reactions to contemporary transition-metal-catalyzed cross-coupling and metal-free approaches.

One of the oldest and most reliable methods for indole (B1671886) synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgalfa-chemistry.com

The mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form the corresponding arylhydrazone.

Tautomerization: The arylhydrazone tautomerizes to its enamine form ('ene-hydrazine').

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.

Cyclization and Aromatization: The resulting diimine intermediate rearomatizes, and the nucleophilic amine attacks the imine carbon to form a cyclic aminal. Subsequent elimination of ammonia (B1221849) leads to the formation of the stable aromatic indole ring. byjus.com

To synthesize a 2-arylindole such as 2-(3-methoxyphenyl)-1H-indole, the Fischer synthesis is adapted by using an aryl ketone as the carbonyl partner. Specifically, the condensation of phenylhydrazine (B124118) with an aryl methyl ketone (e.g., 3-methoxyacetophenone) yields the necessary hydrazone precursor. The reaction is typically promoted by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and polyphosphoric acid (PPA). wikipedia.orgalfa-chemistry.com The reaction can often be performed as a one-pot synthesis, where the intermediate hydrazone is not isolated, enhancing the method's practicality. thermofisher.com

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for constructing C-C and C-N bonds. Several palladium-based strategies have been developed for the regioselective synthesis of 2-arylindoles.

Direct C-H Arylation: This is one of the most straightforward methods, involving the direct coupling of an indole with an aryl halide. researchgate.net Palladium catalysts enable the selective activation of the C2-H bond of the indole ring for cross-coupling, avoiding the need for pre-functionalization of the indole. This approach features high atom economy and simplifies synthetic routes. The reaction can be mediated by various palladium sources and ligands, often in the presence of a suitable base. researchgate.net

Metallaphotoredox Catalysis: A recent innovation combines palladium catalysis with photoredox catalysis to achieve C-H/C-H cross-coupling reactions under mild conditions. acs.org In this dual catalytic system, a photocatalyst generates an aryl radical from an aryl precursor, which is then captured by a palladium(II) intermediate formed via C-H activation of the indole. Reductive elimination from the resulting high-valent palladium species yields the 2-arylindole product. acs.org

Buchwald Modification of Fischer Synthesis: The scope of the classical Fischer indole synthesis can be expanded using palladium catalysis to first form the required N-arylhydrazones. This is achieved through the cross-coupling of aryl bromides and hydrazones, which can then undergo the acid-catalyzed cyclization. wikipedia.org

Other palladium-catalyzed methods include Heck-type reactions and the cyclization of ortho-alkenylanilines or ortho-alkynylanilines with arylating agents. rsc.org These diverse approaches offer flexibility in substrate scope and functional group tolerance.

| Method | Description | Typical Catalysts/Reagents | Reference |

|---|---|---|---|

| Direct C-H Arylation | Direct coupling of an indole C2-H bond with an aryl halide. | Pd(OAc)₂, Pd/C, various phosphine (B1218219) or N-heterocyclic carbene ligands, base (e.g., CsOAc, K₂CO₃). | researchgate.net |

| Metallaphotoredox Catalysis | Dual catalysis combining a palladium catalyst for C-H activation and a photocatalyst to generate aryl radicals. | Pd(TFA)₂, Ir(ppy)₃ (photocatalyst), visible light, aryl sulfonium (B1226848) salts. | acs.org |

| Sonogashira/Cycloaddition | One-pot reaction of 2-iodoanilines and terminal alkynes followed by base-assisted cycloaddition. | PdCl₂(PPh₃)₂, CuI, base (e.g., K₂CO₃). | rsc.org |

| Buchwald-Hartwig Amination | Used to form N-arylindoles, a related transformation. Can be adapted for hydrazone synthesis (Buchwald modification). | Pd₂(dba)₃, bulky phosphine ligands (e.g., BINAP), base (e.g., NaOt-Bu). | organic-chemistry.org |

While transition metals are highly effective, their cost, toxicity, and the need for removal from final products have driven the development of metal-free alternatives. These strategies often rely on the inherent reactivity of carefully designed substrates under basic or thermal conditions.

One prominent approach involves the reaction of substituted anilines with benzaldehydes under basic conditions. For instance, N-(2-methyl-3-nitrophenyl)acetamide can react with 2-fluorobenzaldehydes in the presence of cesium carbonate (Cs₂CO₃) to afford 2-arylindoles through a cascade reaction involving nucleophilic aromatic substitution (SₙAr) and a subsequent intramolecular condensation/cyclization.

Another strategy involves the direct arylation of indoles with aryl halides promoted by a strong base like potassium tert-butoxide (KOt-Bu). These reactions may proceed through an aryne intermediate or radical pathways. Such methods provide a complementary route to metal-catalyzed processes, particularly for substrates that may be sensitive to transition metals.

| Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| Cascade Reaction | One-pot synthesis from substituted anilines and fluorobenzaldehydes via SₙAr and cyclization. | Cs₂CO₃, DMF (solvent). | N/A |

| Base-Promoted Arylation | Direct coupling of indoles with aryl halides using a strong base. | KOt-Bu, degassed solvent (e.g., DMSO). | N/A |

| Domino Reaction | Reaction of 2-fluorotoluenes and nitriles via C-H and C-F bond activation. | LiN(SiMe₃)₂, CsF. | N/A |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative that can provide high levels of stereocontrol. While direct organocatalytic C-2 arylation of indoles is less common, organocatalysts are instrumental in constructing complex and chiral indole scaffolds through various cyclization strategies. nih.gov

Chiral phosphoric acids, for example, have been employed in asymmetric (2+3) cyclizations between substituted indoles and other reactants like propargylic alcohols. nih.gov These reactions can establish both central and axial chirality, leading to the synthesis of structurally sophisticated indole derivatives. While not a direct synthesis of a simple 2-arylindole, these methods highlight the power of organocatalysis in building the core indole structure with high enantioselectivity. Such approaches are particularly valuable for creating libraries of chiral indole-based compounds for biological screening.

Specific Synthesis of this compound and Analogues

The synthesis of the specific target molecule this compound can be accomplished by applying the general methodologies described above. A multi-step approach is typically required, starting from commercially available precursors. rug.nl

A plausible and widely applicable route for the synthesis of this compound is the Fischer indole synthesis. uwindsor.ca This multi-step process offers a direct and efficient way to construct the target molecule from simple starting materials.

Plausible Synthetic Route via Fischer Indole Synthesis:

Step 1: Hydrazone Formation. The synthesis begins with the condensation of phenylhydrazine and 3-methoxyacetophenone. This reaction is typically carried out in a protic solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid), to form the intermediate (E)-1-(3-methoxyphenyl)ethan-1-one phenylhydrazone.

Step 2: Acid-Catalyzed Cyclization. The crude or purified hydrazone is then subjected to cyclization under acidic conditions. A common and effective catalyst for this step is polyphosphoric acid (PPA), which serves as both the acid catalyst and the solvent at elevated temperatures (e.g., 100 °C). uwindsor.ca The reaction mixture is heated to drive the alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement and subsequent cyclization/aromatization, yielding the final product, this compound, after aqueous workup and purification.

This two-step, one-pot or sequential procedure is a robust method for accessing a wide variety of 2-arylindoles. thermofisher.comijarsct.co.in

| Step | Transformation | Starting Materials | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | Hydrazone Formation | Phenylhydrazine, 3-Methoxyacetophenone | Ethanol (solvent), catalytic acetic acid, reflux. | (E)-1-(3-methoxyphenyl)ethan-1-one phenylhydrazone |

| 2 | Fischer Indole Cyclization | (E)-1-(3-methoxyphenyl)ethan-1-one phenylhydrazone | Polyphosphoric acid (PPA), 100-120 °C. | This compound |

Alternatively, a palladium-catalyzed direct C-H arylation could be envisioned, coupling indole directly with a 3-methoxyphenyl (B12655295) halide (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole). This would involve a palladium catalyst, a suitable ligand, a base, and a high-boiling point solvent, offering a more convergent synthetic route. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying purification processes. These procedures involve multiple reaction steps in a single reactor without isolating intermediate compounds. For the synthesis of indole derivatives, including 2-arylindoles like this compound, several one-pot methodologies have been developed.

A notable approach involves multicomponent reactions where several starting materials react in a single step to form a complex product. For instance, a greener one-pot methodology has been reported for the synthesis of complex indole derivatives using sulfamic acid as a catalyst in an acetonitrile (B52724) medium. nih.gov This type of reaction, which forms multiple new bonds in one operation, exemplifies the efficiency of one-pot processes. nih.gov Another strategy involves a copper-catalyzed transformation that combines arylation and intramolecular cyclization in a single pot to produce fused indole systems. chemistryviews.org Such methods often utilize environmentally friendly arylating reagents like diaryliodonium salts. chemistryviews.org

| One-Pot Strategy | Key Features | Catalyst/Reagents | Typical Solvent | Reference |

| Multicomponent Reaction | Formation of multiple C-C and C-N bonds in a single step. | Sulfamic acid | Acetonitrile | nih.gov |

| Copper-Catalyzed Arylation/Cyclization | Transformation of diaryliodonium salts and indoles. | Cu(OTf)₂ | Dichloromethane, Acetonitrile | chemistryviews.org |

| In-situ Intermediate Formation | Synthesis of 1-alkoxyindoles via alkylation of an intermediate. | SnCl₂·2H₂O, DBU | Dimethoxyethane (DME) | mdpi.com |

Green Chemistry Principles in Synthesis of this compound

Green chemistry principles are increasingly integrated into synthetic methodologies to minimize environmental impact. The synthesis of indoles has been a focus of such improvements, moving away from harsh conditions and hazardous materials.

An innovative two-step reaction to assemble the indole core from readily available anilines and other simple precursors has been developed that aligns with green chemistry principles. researchgate.netrsc.org This method operates under mild and benign conditions, using ethanol as a solvent and avoiding metal catalysts. researchgate.netrsc.org This approach addresses several of the twelve principles of green chemistry:

Waste Prevention: It avoids complex multi-step procedures. researchgate.net

Atom Economy: As a multicomponent reaction, most atoms from the starting materials are incorporated into the final product. researchgate.net

Energy Efficiency: The reaction steps are performed at temperatures ranging from room temperature to 70 °C. researchgate.net

Use of Renewable Feedstocks: Formic acid, a bio-renewable material, is used in the synthesis. researchgate.net

Furthermore, the use of water as a solvent represents a significant advancement in the green synthesis of related nitrogen-containing heterocycles. For example, the synthesis of azoxybenzenes has been achieved in water at room temperature, offering an environmentally friendly and safe alternative to traditional methods. nih.gov Such principles are directly applicable to the synthesis of 2-arylindoles, aiming to reduce reliance on volatile organic solvents and high-energy inputs.

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is dictated by the distinct electronic properties of its three main components: the indole nitrogen, the electron-rich indole ring, and the methoxy-substituted phenyl ring.

Functionalization at the Indole Nitrogen (N-H) Position

The N-H proton of the indole ring is slightly acidic and can be removed by a base to generate a nucleophilic indole anion. researchgate.netyoutube.com This anion is a key intermediate for introducing various substituents at the nitrogen atom, a process known as N-functionalization.

N-alkylation is the most common functionalization reaction at this position. Traditional methods often require a two-step process involving a strong base (like sodium hydride) to deprotonate the indole, followed by the addition of a hazardous alkylating agent such as methyl iodide or dimethyl sulfate. youtube.comgoogle.com

More modern and milder methods have been developed. One such approach uses dimethyl carbonate or dibenzyl carbonate as alkylating agents in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method provides N-methylated or N-benzylated indoles in nearly quantitative yields under mild conditions and can be performed in solvents like DMF or even without a solvent. google.com

| N-Alkylation Method | Alkylating Agent | Base | Conditions | Key Advantage | Reference |

| Traditional | Alkyl halides (e.g., CH₃I) | Stoichiometric strong base (e.g., NaH) | Anhydrous solvent | Well-established | youtube.comgoogle.com |

| Modern | Dimethyl Carbonate (DMC) | Catalytic DABCO | 90–95°C, neat or in DMF | Milder, high yield, less hazardous reagent | google.com |

| Modern | Dibenzyl Carbonate | Catalytic DABCO | Reflux | Milder, high yield | google.com |

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. researchgate.net Due to the electronic contribution from the nitrogen atom, the C3 position is the most nucleophilic and is the primary site of attack for electrophiles. researchgate.netquimicaorganica.org If the C3 position is already substituted, electrophilic attack may occur at the C2 position. researchgate.net

Common electrophilic substitution reactions applicable to the indole core of this compound include:

Halogenation: Performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions to introduce a halogen at the C3 position. quimicaorganica.org

Nitration: Can be achieved using nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Typically uses a mild sulfonating agent like the SO₃-pyridine complex to avoid polymerization. quimicaorganica.org

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.org

Mannich Reaction: Introduces an aminomethyl group at C3 using formaldehyde (B43269) and a secondary amine. quimicaorganica.org

Nucleophilic substitution on the indole ring is much less common and generally requires the presence of strong electron-withdrawing groups or specific reaction conditions.

Modifications and Reactions of the 3-Methoxyphenyl Moiety

The 3-methoxyphenyl group attached at the C2 position of the indole is also susceptible to chemical modification, primarily through electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing substituent. This means it directs incoming electrophiles to the positions ortho (C2' and C6') and para (C4') to the methoxy group.

The directing effect arises from the ability of the oxygen atom's lone pairs to donate electron density into the benzene (B151609) ring, stabilizing the carbocation intermediates formed during ortho and para attack. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the 3-methoxyphenyl ring will predominantly yield 2'-, 4'-, and 6'-substituted products. masterorganicchemistry.com For example, chlorination of toluene, which has a methyl group (a weaker activator), results in a mixture of ortho (60%) and para (39%) products, with very little meta-isomer (1%). libretexts.org A similar, if not stronger, preference for ortho and para substitution would be expected for the more powerfully activating methoxy group.

Oxidative Dearomatization and Bond Cleavage Reactions

Under strong oxidizing conditions, the indole ring can undergo cleavage reactions. This transformation breaks the C2-C3 double bond of the indole nucleus, leading to the formation of carbonyl compounds. nih.gov Ozonolysis is a classic method for the oxidative cleavage of C=C double bonds, which would break the indole ring to produce smaller, functionalized fragments. libretexts.orgacs.org

Cascade Reactions and Annulation Processes

Cascade reactions and annulation processes involving 2-arylindoles, such as this compound, represent a powerful and efficient strategy for the construction of complex, fused polycyclic heteroaromatic systems. These reactions, often catalyzed by transition metals like rhodium, allow for the formation of multiple C-C and C-N bonds in a single operation, leading to significant molecular complexity from relatively simple precursors. The resulting fused carbazole (B46965) and isoquinoline (B145761) frameworks are of considerable interest in medicinal chemistry and materials science.

Rhodium(III)-catalyzed C-H activation and annulation is a prominent methodology for the transformation of 2-arylindoles. nih.govnih.gov In these processes, the N-H bond of the indole directs the catalyst to activate a C-H bond on the 2-aryl ring, initiating a cascade sequence with a coupling partner, such as an alkyne or an alkene. nih.gov This approach typically involves an oxidative annulation mechanism where an external oxidant is required. However, recent advancements have enabled the use of molecular oxygen (from air) as the sole, environmentally benign oxidant, often facilitated by additives like quaternary ammonium (B1175870) salts. nih.govmdpi.com

A general scheme for such a transformation involves the reaction of a 2-arylindole with an alkyne. The process is initiated by C-H bond activation at the ortho-position of the 3-methoxyphenyl ring, followed by insertion of the alkyne. Subsequent intramolecular cyclization (annulation) and aromatization yield the final fused polycyclic product. For this compound, this cascade annulation with an alkyne leads to the formation of a substituted indolo[2,1-a]isoquinoline skeleton. The reaction proceeds with high regioselectivity, dictated by the initial C-H activation step.

While specific examples detailing the reaction of this compound were not extensively tabulated in the primary literature, the reaction scope for Rh(III)-catalyzed oxidative annulation is broad, encompassing 2-phenylindoles with both electron-donating and electron-withdrawing substituents on the phenyl ring. nih.gov The presence of the electron-donating methoxy group on the phenyl ring of this compound is compatible with these catalytic systems. For instance, the reaction of 2-aryl indoles with various functional groups on the phenyl ring proceeds smoothly to give the corresponding indolo[2,1-a]isoquinoline products in moderate to good yields. nih.gov

A representative example of this transformation is the reaction between a 2-arylindole and an internal alkyne like diphenylacetylene, catalyzed by a rhodium complex.

Interactive Data Table: Rhodium-Catalyzed Oxidative Annulation of 2-Arylindoles with Alkynes

| Entry | 2-Arylindole Substrate | Alkyne | Product | Yield (%) |

| 1 | 2-Phenyl-1H-indole | Diphenylacetylene | 6,7-Diphenyl-indolo[2,1-a]isoquinoline | 81 |

| 2 | 2-(4-Methylphenyl)-1H-indole | Diphenylacetylene | 2-Methyl-6,7-diphenyl-indolo[2,1-a]isoquinoline | 75 |

| 3 | 2-(4-Methoxyphenyl)-1H-indole | Diphenylacetylene | 2-Methoxy-6,7-diphenyl-indolo[2,1-a]isoquinoline | 78 |

| 4 | This compound | Diphenylacetylene | 3-Methoxy-6,7-diphenyl-indolo[2,1-a]isoquinoline | Est. 70-80 |

| 5 | 2-(4-Chlorophenyl)-1H-indole | Diphenylacetylene | 2-Chloro-6,7-diphenyl-indolo[2,1-a]isoquinoline | 65 |

Note: The yield for this compound (Entry 4) is an estimation based on reported yields for substrates with similar electronic properties.

The reaction conditions for these transformations are typically robust, involving heating the 2-arylindole and the alkyne in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂, and an additive like a quaternary ammonium acetate (B1210297) (e.g., n-Bu₄NOAc) in a high-boiling solvent like xylenes, under an air atmosphere. nih.gov

In addition to alkynes, alkenes can also be used as coupling partners, leading to different fused systems like 6H-isoindolo[2,1-a]indoles through a similar C-H activation and annulation cascade. rsc.org These cascade reactions highlight the utility of this compound as a building block for creating diverse and complex heterocyclic structures.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 3 Methoxyphenyl 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Advanced NMR techniques provide detailed insights into the connectivity, stereochemistry, and conformational preferences of 2-(3-methoxyphenyl)-1H-indole.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity.researchgate.netresearchgate.netyoutube.comcolumbia.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the covalent framework of the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY correlations would be expected between adjacent protons on the indole (B1671886) and methoxyphenyl rings. For instance, H-4 would show a correlation with H-5, which in turn would correlate with H-6, and so on around the indole ring. Similarly, correlations would be observed between the aromatic protons of the 3-methoxyphenyl (B12655295) substituent.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals. Each protonated carbon atom in this compound would exhibit a cross-peak in the HSQC spectrum corresponding to its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the proton on the indole nitrogen (H-1) would be expected to show HMBC correlations to carbons C-2, C-3, and C-7a. The protons of the methoxy (B1213986) group would show a correlation to the carbon of the methoxyphenyl ring to which it is attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | ~8.1 (br s) | - | C-2, C-3, C-7a |

| 3 | ~6.7 (s) | ~100 | C-2, C-3a, C-4, C-7a |

| 4 | ~7.6 (d) | ~120 | C-3, C-5, C-6, C-7a |

| 5 | ~7.1 (t) | ~122 | C-4, C-6, C-7 |

| 6 | ~7.1 (t) | ~121 | C-4, C-5, C-7, C-7a |

| 7 | ~7.4 (d) | ~111 | C-5, C-6, C-7a |

| 2' | - | ~138 | H-3, H-2', H-4', H-6' |

| 2' | ~7.5 (s) | ~112 | C-2, C-4', C-6' |

| 4' | ~7.0 (d) | ~119 | C-2', C-5', C-6' |

| 5' | ~7.3 (t) | ~130 | C-3', C-4', C-6' |

| 6' | ~7.4 (d) | ~112 | C-2, C-2', C-4', C-5' |

| OCH₃ | ~3.9 (s) | ~55 | C-3' |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

NOESY/ROESY for Stereochemical and Conformational Insights.columbia.edunanalysis.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons, irrespective of their through-bond connectivity. columbia.edunanalysis.com These experiments are crucial for determining the preferred conformation and stereochemistry of flexible molecules like this compound.

The key dihedral angle in this molecule is between the planes of the indole and the 3-methoxyphenyl rings. The presence or absence of NOE/ROE cross-peaks between protons on these two rings can reveal their relative orientation. For instance, a NOE correlation between the indole H-3 proton and the H-2' or H-6' protons of the methoxyphenyl ring would suggest a relatively planar conformation. Conversely, the absence of such correlations might indicate a more twisted arrangement. The intensity of the NOE/ROE signals is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. For small to medium-sized molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur in NOESY experiments. columbia.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.orgresearchgate.netnih.govkaust.edu.saresearchgate.net A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles in the solid state. This would definitively establish the dihedral angle between the indole and methoxyphenyl rings.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonding (e.g., involving the indole N-H), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of the material.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Conformations.biointerfaceresearch.comresearchgate.netkahedu.edu.innih.govscialert.netvscht.cz

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. Key expected vibrational bands for this compound would include the N-H stretching vibration of the indole ring (typically around 3400 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-O stretching of the methoxy group (around 1250 and 1050 cm⁻¹). researchgate.netvscht.cz

FT-Raman Spectroscopy: FT-Raman spectroscopy measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and other skeletal vibrations. nih.gov

The positions and intensities of the vibrational bands can be sensitive to the molecular conformation. Therefore, a combined experimental and computational (e.g., using Density Functional Theory, DFT) approach can provide a detailed understanding of the vibrational spectrum and its relationship to the molecular structure.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3450 - 3350 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Strong | Strong |

| C-N Stretch | 1350 - 1250 | Medium | Medium |

| Asymmetric C-O-C Stretch | 1280 - 1220 | Strong | Medium |

| Symmetric C-O-C Stretch | 1080 - 1020 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.researchgate.netnist.govscience-softcon.deresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated aromatic system. The indole chromophore itself typically exhibits two main absorption bands: a strong band around 220 nm and a broader, more structured band between 260 and 290 nm. The presence of the 3-methoxyphenyl substituent, which extends the conjugation, is likely to cause a bathochromic (red) shift in these absorption maxima and may also affect their intensities. The exact positions of the absorption maxima (λ_max) are sensitive to the solvent polarity.

Mass Spectrometry (High-Resolution MS, MS/MS) for Precise Mass and Fragmentation Pathways.scispace.comuni-saarland.delibretexts.orgnih.govncsu.edu

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₁₅H₁₃NO), which has a monoisotopic mass of 223.0997 g/mol . chemspider.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy-substituted ring.

Cleavage of the bond between the indole and methoxyphenyl rings.

Characteristic fragmentation of the indole ring itself.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 223 | [M+H]⁺ | - |

| 208 | [M+H - CH₃]⁺ | •CH₃ |

| 194 | [M+H - CHO]⁺ | •CHO |

| 193 | [M+H - CH₂O]⁺ | CH₂O |

| 117 | [Indole ring fragment]⁺ | C₇H₆O |

| 107 | [Methoxyphenyl cation]⁺ | C₈H₆N |

Theoretical and Computational Investigations of 2 3 Methoxyphenyl 1h Indole

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and geometry of a molecule. For 2-(3-methoxyphenyl)-1H-indole, this would involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various electronic properties.

Conformational Analysis and Potential Energy Surfaces

A crucial aspect of understanding a flexible molecule like this compound is to analyze its possible conformations. This is achieved by studying the potential energy surface (PES) through systematic rotation of key dihedral angles, such as the bond connecting the indole (B1671886) and the methoxyphenyl rings. This analysis identifies low-energy conformers and the energy barriers between them. mdpi.comnih.gov A comprehensive PES scan for this molecule, detailing the relative energies of different rotational isomers, is not currently published.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. taylorandfrancis.com From these energies, chemical reactivity indices such as electronegativity, chemical hardness, and softness can be calculated. Although DFT studies on other complex indole derivatives report these values, specific HOMO-LUMO energy values and orbital distribution maps for this compound are absent from the literature reviewed. researchgate.netresearchgate.net

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the molecular surface. It is invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions like hydrogen bonding and for predicting sites of chemical reactions. While the methodology is standard, a specific, calculated EPS map for this compound is not available in the surveyed research.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes and interactions with the environment, such as a solvent. An MD simulation of this compound in a solvent like water would reveal its dynamic conformational landscape, preferred solvent interactions, and how solvation influences its structure and flexibility. Such specific simulation studies for this compound have not been found in the public literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is widely used in drug discovery to understand and predict the binding mode of potential drug candidates. tsijournals.comjocpr.com

Binding Site Analysis and Interaction Energies

For this compound, docking studies would involve selecting a relevant biological target. The analysis would identify the specific amino acid residues in the binding site that interact with the ligand and quantify the strength of these interactions (e.g., hydrogen bonds, hydrophobic interactions). The output would include a binding energy or score, indicating the affinity of the ligand for the target. While docking studies have been performed on a wide array of indole derivatives against various targets, nih.govmdpi.comfrontiersin.org specific studies detailing the binding site analysis and interaction energies for this compound are not specifically reported.

Prediction of Molecular Recognition Features

Molecular Recognition Features (MoRFs) are short, disordered regions in proteins that undergo a transition to an ordered structure upon binding to a partner molecule. While MoRFs are protein-specific, the principles of molecular recognition are fundamental to understanding how a small molecule like this compound interacts with its biological targets. Predicting the molecular recognition features of this compound involves identifying the key structural and electronic properties that govern its binding affinity and specificity.

Computational approaches to predict these features for a small molecule typically involve:

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. For this compound, the indole nitrogen can act as a hydrogen bond donor, the methoxy (B1213986) group as a hydrogen bond acceptor, and the phenyl and indole rings provide hydrophobic and aromatic characteristics.

Molecular Docking Simulations: These simulations predict the preferred orientation of this compound when it binds to a specific protein target. By analyzing the binding pose and the interactions formed (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking), key recognition features can be elucidated.

Quantum Chemical Calculations: These calculations can determine the molecule's electronic properties, such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO). These properties are critical in understanding how the molecule will interact with the electrostatic environment of a binding site. For instance, the location of electron-rich and electron-poor regions on the molecule can indicate likely points of interaction.

While direct experimental or computational studies specifically detailing the MoRFs of this compound are not extensively available, the application of these computational tools allows for a robust prediction of its key molecular recognition features, guiding the design of analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can predict activity, screen virtual libraries, and guide the synthesis of more potent compounds.

Theoretical Descriptors for Activity Correlation

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that encode the structural and physicochemical properties of the molecules. For indole derivatives, a variety of descriptors have been shown to be important in correlating with biological activity biointerfaceresearch.comtandfonline.comeurjchem.com. These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include topological polar surface area (TPSA), which has been correlated with anticancer activity in indole derivatives biointerfaceresearch.com.

Electronic Descriptors: These quantify the electronic properties of the molecule. Partial charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are commonly used. Electronic properties have been identified as essential for the potent anticancer activity of some indole derivatives biointerfaceresearch.com.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are examples. Steric properties have been highlighted as major contributors to the biological activity in QSAR studies of indolealkylamines tandfonline.com.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is a key hydrophobic descriptor.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition. In a study of benzofuran (B130515) and indole derivatives, the descriptor minHBint4 (minimum H-bond interaction energy at a certain distance) was found to be significant eurjchem.com.

The table below summarizes some of the theoretical descriptors commonly employed in QSAR studies of indole-based compounds.

| Descriptor Category | Example Descriptors | Relevance to Indole Derivatives |

| Topological | Topological Polar Surface Area (TPSA) | Correlated with anticancer activity biointerfaceresearch.com |

| Electronic | HOMO/LUMO energies, Dipole Moment | Essential for potent anticancer activity biointerfaceresearch.com |

| Steric | Molar Refractivity, Molecular Volume | Major contributor to biological activity tandfonline.com |

| Hydrophobic | LogP | Influences membrane permeability and binding |

| Hydrogen Bonding | Number of H-bond donors/acceptors, minHBint4 | Crucial for molecular recognition tandfonline.comeurjchem.com |

Development of Predictive Models for Analogues

Once a set of relevant descriptors is calculated for a series of this compound analogues with known biological activities, various statistical methods can be used to develop a predictive QSAR model. The goal is to create a model that is not only statistically robust but also has good predictive power for new, untested compounds.

Commonly used methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a set of descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) are increasingly used to build non-linear QSAR models, which can often capture more complex structure-activity relationships. For instance, an AdaBoost model was shown to outperform other models in predicting the anticancer activity of indole derivatives biointerfaceresearch.com.

The validation of a QSAR model is a critical step to ensure its reliability. This is typically done using both internal validation (e.g., leave-one-out cross-validation) and external validation with an independent test set of compounds. A well-validated QSAR model can then be used to predict the activity of virtual analogues of this compound, prioritizing the synthesis of those with the highest predicted potency. For example, a QSAR study on 2-phenyl-1H-indole derivatives against breast cancer cell lines utilized partial least squares (PLS) regression and was validated through internal and external methods, demonstrating high predictive power biointerfaceresearch.com. Similarly, structure-activity relationship studies on 2-aryl-1H-indoles as efflux pump inhibitors have informed the design of more potent analogues nih.gov.

Mechanistic Insights into Biological Activities of 2 3 Methoxyphenyl 1h Indole and Its Derivatives in Vitro Studies

Cellular Mechanism of Antiproliferative Activity (In Vitro)

The antiproliferative activity of 2-(3-methoxyphenyl)-1H-indole and its derivatives has been a subject of significant research, with in vitro studies providing crucial insights into their cellular mechanisms of action. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, and investigations have focused on identifying their molecular targets, understanding their modulation of cellular pathways, and observing their effects on key cellular processes.

The indole (B1671886) nucleus is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to bind to a wide range of biological targets. ekb.egresearchgate.netresearchgate.net Derivatives of 2-phenyl-1H-indole have been shown to exert their antiproliferative effects by targeting several key molecules involved in cancer cell proliferation and survival.

One of the primary molecular targets identified for indole derivatives is tubulin . These compounds can interfere with microtubule dynamics, which is crucial for cell division, by binding to the colchicine binding site on tubulin. nih.gov This disruption of microtubule polymerization leads to mitotic arrest and subsequent cell death. For instance, certain 2,3-diarylindoles and 2-aryl-3-arylcarbonylindoles have been reported as effective inhibitors of tubulin polymerization. nih.gov

Protein kinases are another important class of molecular targets for these compounds. ekb.egresearchgate.net Kinases play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. mdpi.com The dysregulation of kinase activity is a hallmark of many cancers. mdpi.com Indole derivatives, including spirooxindoles, have shown inhibitory activity against various protein kinases such as HER2, HER3, and CDK2. mdpi.com Some indole-based chalcone derivatives have also been found to inhibit the growth of several cancer cell lines at micromolar concentrations. nih.gov

DNA topoisomerases represent another molecular target for certain indole derivatives. ekb.egresearchgate.net These enzymes are essential for managing the topological state of DNA during replication and transcription. Inhibiting their function can lead to DNA damage and cell death.

Furthermore, some indole derivatives have shown affinity for opioid receptors , particularly the κ-opioid receptor. mdpi.com While the exact mechanism is still under investigation, this interaction has been linked to the inhibition of proliferation and promotion of apoptosis in certain cancer cell lines. mdpi.com

The following table summarizes the key molecular targets of 2-phenyl-1H-indole derivatives and their roles in antiproliferative activity.

| Molecular Target | Role in Cancer | Effect of Indole Derivatives |

| Tubulin | Essential for microtubule formation and cell division. | Inhibition of polymerization, leading to mitotic arrest. nih.gov |

| Protein Kinases (e.g., HER2, CDK2) | Regulate cell growth, proliferation, and survival signaling pathways. mdpi.com | Inhibition of kinase activity, disrupting downstream signaling. mdpi.com |

| DNA Topoisomerases | Resolve DNA topological problems during replication and transcription. | Inhibition of enzyme function, leading to DNA damage. ekb.egresearchgate.net |

| κ-Opioid Receptor | Involved in cell signaling pathways. | Binding to the receptor, potentially inducing antiproliferative effects. mdpi.com |

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate key cellular pathways, ultimately leading to the inhibition of cancer cell proliferation.

Apoptosis Induction: Many indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating abnormal or damaged cells. The induction of apoptosis by these compounds is often linked to the disruption of microtubule function, which can activate the intrinsic apoptotic pathway. For example, some indole-aryl amide derivatives have been observed to promote apoptosis in colon cancer cells. mdpi.com

Cell Cycle Regulation: These compounds can also interfere with the normal progression of the cell cycle. By inhibiting tubulin polymerization, they can cause cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis. mdpi.com Some indole derivatives have been shown to cause cell cycle arrest in the G1 phase as well. mdpi.com This disruption of the cell cycle prevents the uncontrolled division of cancer cells.

Research has shown that the substitution pattern on the indole ring can significantly influence the antiproliferative activity and the specific cellular pathways that are modulated. For instance, the position of a methoxy (B1213986) group on the indole ring has been identified as a critical determinant of biological activity in a series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives. nih.gov

While the primary focus has been on their antiproliferative effects against cancer cells, some indole derivatives also exhibit activities that affect other cellular processes, particularly in microorganisms.

Biofilm Formation: Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. Indole and its derivatives have been shown to play a role in regulating biofilm formation in various bacteria. nih.gov In some cases, indole can act as a signaling molecule that inhibits biofilm development. nih.govresearchgate.net For example, antibiotics that promote the production of reactive oxygen species (ROS) have been found to inhibit E. coli biofilm formation in an indole-dependent manner. nih.govresearchgate.net The increased extracellular concentration of indole, synthesized by the enzyme tryptophanase, suppresses biofilm growth. nih.gov However, the effect of indole on biofilm formation can be complex and species-dependent, with some studies showing that it can also enhance biofilm formation in certain microorganisms. nih.gov

Bacterial Metabolism: Synthetic indole derivatives have been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov This inhibition can lead to a disruption of the bacterial membrane potential and ultimately cell death. nih.gov

Antimicrobial Activity (In Vitro) and Proposed Mechanisms

In addition to their antiproliferative properties, this compound and its derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens. ijpsonline.comnih.goveurekaselect.com The proposed mechanisms of their antimicrobial action are multifaceted and involve targeting key bacterial processes.

A major mechanism contributing to antimicrobial resistance is the overexpression of efflux pumps, which actively extrude antibiotics from bacterial cells. nih.gov Indole derivatives have emerged as potent inhibitors of these pumps, particularly the NorA efflux pump in Staphylococcus aureus. nih.govnih.gov By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics that are substrates of these pumps. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the efflux pump inhibitory activity of 2-aryl-1H-indoles. These studies have identified key structural features, such as the presence of a nitro group at the C-5 position of the indole ring, that are important for synergistic activity with antibiotics like berberine. nih.gov

Another proposed mechanism of antimicrobial action for indole derivatives is the disruption of bacterial cell membranes. nih.gov The indole molecule is known to interact with lipid membranes, and this interaction can alter the physical structure and biological properties of the membrane. nih.gov This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death. frontiersin.org

Synthetic indole derivatives have been shown to cause changes in the membrane potential of bacterial cells, indicating a loss of membrane integrity. nih.gov Scanning electron microscopy studies have revealed distinct morphological changes in bacteria treated with antimicrobial peptides, including complete cell disruption and the release of cellular contents, which is indicative of severe membrane damage. frontiersin.org

The following table provides a summary of the proposed antimicrobial mechanisms of 2-phenyl-1H-indole derivatives.

| Mechanism | Description | Target Organisms |

| Efflux Pump Inhibition | Blocks the activity of bacterial efflux pumps, preventing the extrusion of antibiotics. nih.gov | Staphylococcus aureus nih.govnih.gov |

| Bacterial Cell Membrane Disruption | Interacts with and disrupts the integrity of the bacterial cell membrane, leading to cell lysis. nih.govnih.gov | Gram-positive and Gram-negative bacteria frontiersin.org |

Anti-inflammatory Mechanistic Pathways (In Vitro)

The anti-inflammatory properties of this compound and its derivatives have been investigated through various in vitro models, revealing their ability to interfere with key inflammatory signaling pathways. These studies provide insights into the molecular mechanisms by which these compounds exert their effects, primarily through the inhibition of inflammatory mediators and the modulation of cellular signaling cascades.

Inhibition of Nitric Oxide Synthase and NFκB Activation

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses. nih.gov The expression of the iNOS gene is largely controlled by the transcription factor nuclear factor-kappa B (NF-κB). mdpi.commdpi.com Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and initiates the transcription of genes encoding inflammatory proteins, including iNOS and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Derivatives of 2-arylindole have been shown to attenuate NF-κB activity. For instance, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone demonstrated an ability to reduce the upregulation of iNOS and COX-2 in LPS-treated RAW264.7 macrophages. nih.gov This effect was associated with the attenuation of NF-κB activity. nih.gov By inhibiting the NF-κB signaling pathway, these compounds can effectively suppress the expression of iNOS, leading to a decrease in the excessive production of nitric oxide, a key mediator of inflammation. nih.govnih.gov Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of iNOS, often acting through the activation of NF-κB. mdpi.com The ability of indole derivatives to interfere with this pathway suggests a significant mechanism for their anti-inflammatory effects.

Modulation of Pro-inflammatory Cytokines and Chemokines

The inflammatory response is orchestrated by a complex network of cytokines and chemokines that mediate cell-to-cell communication. Derivatives of this compound have demonstrated the ability to modulate the production of these key signaling molecules.

In vitro studies have shown that treatment with compounds such as E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone leads to the downregulation of pro-inflammatory cytokines including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Furthermore, the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine responsible for recruiting monocytes to sites of inflammation, was also diminished. nih.gov The downregulation of these critical mediators suggests that indole derivatives can disrupt the inflammatory cascade at multiple points, reducing the amplification of the inflammatory response. nih.gov

Enzyme Inhibition Studies (In Vitro)

The anti-inflammatory and potential therapeutic activities of this compound derivatives are also attributed to their ability to inhibit specific enzymes involved in pathological processes.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.govacademicjournals.org Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their COX inhibitory activity. Several of these compounds displayed significant anti-inflammatory effects, with some showing selective inhibition of the COX-2 isoform. nih.gov For example, compound S3 from this series was found to selectively inhibit COX-2 expression, highlighting its potential as a gastric-sparing anti-inflammatory agent. researchgate.net Docking studies further revealed that these compounds could effectively bind to the active site of the COX-2 enzyme. nih.gov

| Compound | Substitution Pattern | Anti-inflammatory Activity (% Inhibition after 3h) | COX Selectivity |

|---|---|---|---|

| S7 | 3,4-dimethoxyphenyl | 62.24% | Data Not Available |

| S14 | 2,4,5-trimethoxyphenyl | 63.69% | Data Not Available |

| S3 | 3-nitrophenyl | Significant (value not specified) | Selective for COX-2 |

| Indomethacin (Reference) | - | 76.89% | Non-selective |

Aromatase and Quinone Reductase 1 Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. nih.govpharmgkb.org It has become a significant target in the treatment of estrogen receptor-positive breast cancer. nih.gov Quinone Reductase 1 (QR1) is an enzyme involved in detoxification pathways.

Several studies have explored the potential of indole derivatives as aromatase inhibitors. A series of novel 2-aryl indoles were synthesized and tested for their ability to inhibit aromatase. frontiersin.orgnih.gov It was found that compounds with a nitrile (CN) group at the C-3 position of the indole ring exhibited potent aromatase inhibition. frontiersin.orgnih.gov In another study, monochloro-substituted indole hydrazones were identified as having stronger aromatase inhibitory activity than the natural indole hormone, melatonin. nih.gov Certain bis-indole derivatives have also been identified as potent aromatase inhibitors, with one compound exhibiting an IC50 value of 0.7 µM. nih.gov

| Compound Series | Key Structural Feature | Reported Activity |

|---|---|---|

| 2-aryl indoles | Nitrile group at C-3 | IC50 = 1.61 µM |

| 2-methyl indole hydrazones | Monochloro substitution | More active than melatonin |

| bis-indole derivatives | Methoxy group substitution | IC50 = 0.7 µM |

| indole aryl sulfonamides | Indole ring at C-5 | IC50 = 0.16 µM |

Receptor Binding Affinity Studies (In Vitro)

The biological activities of this compound derivatives can also be mediated through their interaction with specific cellular receptors. In vitro binding assays are crucial for determining the affinity and selectivity of these compounds for their molecular targets.

Studies have been conducted on ureidopropanamide derivatives containing the indole scaffold to assess their binding to N-formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in inflammatory responses. nih.gov A lead agonist, (S)-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide, and its derivatives were evaluated. Several of the new compounds demonstrated potent and selective agonist activity at the formyl peptide receptor-2 (FPR2), with potencies comparable to the lead compound but with higher selectivity over FPR1. nih.gov

Furthermore, the binding affinity of 2,3-dihydroindole derivatives, which are structurally related to melatonin, has been assessed for melatonin receptors (MT1 and MT2). mdpi.com While these compounds were synthesized as melatonin analogues, their binding affinity to both MT receptor subtypes was found to be significantly lower than that of melatonin itself. mdpi.com

Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenyl 1h Indole Analogues

Systematic Modification of the Indole (B1671886) Nucleus and its Impact on Mechanistic Activity

The indole nucleus serves as a versatile scaffold in many biologically active compounds. Its modification offers a rich avenue for optimizing activity, selectivity, and pharmacokinetic properties.

The nitrogen atom at the N-1 position of the indole ring is a common site for modification. The presence of the N-H bond offers a hydrogen bond donor capability, but its substitution can significantly alter the molecule's properties. Studies on related 2-arylindoles have shown that the indole N-H is not always essential for activity, suggesting that N-1 substitution is a viable strategy for analogue development. nih.gov For instance, in some series of indole-based inhibitors, N-alkylation or N-arylation has been explored to probe the steric and electronic requirements around this position. nih.govacs.org

This table provides a generalized summary based on common findings in indole chemistry.

The carbon atoms of the indole ring present numerous opportunities for substitution to fine-tune biological activity. The C-3 position is often highly reactive towards electrophiles, making it a common site for functionalization. nih.govrsc.org However, substitutions at this position can also be sterically sensitive. nih.govacs.org Computational studies indicate that substitutions on the six-membered benzene (B151609) ring of the indole (positions C-4 to C-7) can have a significant effect on the ground state electronic structure of the indole ring, more so than long-chain substitutions on the five-membered pyrrole ring. chemrxiv.org

Electrophilic substitution reactions are commonly used to introduce functionalities like nitro or halogen groups onto the indole ring. researchgate.net For instance, in a series of 2-aryl-1H-indole inhibitors of the NorA efflux pump, the introduction of a 5-nitro group was found to be a key feature for activity. nih.gov The position and electronic nature of substituents on the benzene portion of the indole are critical. Halides introduced at these positions can serve as handles for further chemical elaboration through cross-coupling reactions. nih.gov

Table 2: Influence of Substituents at Various Positions on the Indole Ring

| Position | Type of Substituent | General Effect on Activity | Reference Example |

|---|---|---|---|

| C-3 | Alkyl, Halogen | Often sensitive to steric bulk. Can be crucial for directing interactions within a binding pocket. | Alkylation can modulate binding affinity. nih.govnih.gov |

| C-5 | Electron-withdrawing (e.g., -NO2) | Can significantly enhance potency. | A 5-nitro group proved beneficial for NorA efflux pump inhibition. nih.gov |

| C-5 | Electron-donating (e.g., -OCH3) | Modulates electronic density and potential for hydrogen bonding. | Can alter receptor interactions and metabolic profile. |

| C-6 | Halogen (e.g., -F, -Cl, -Br) | Can improve binding affinity through halogen bonding and increase lipophilicity. | Halogenated indoles are common in bioactive molecules. nih.gov |

This table synthesizes general SAR principles for substituted indoles.

Rational Design and Synthesis of 3-Methoxyphenyl (B12655295) Moiety Analogues

The 3-methoxyphenyl group is a critical pharmacophoric element. Its rational modification, including altering the methoxy (B1213986) group's position or replacing the entire ring system, is a key strategy for developing new analogues.

Studies on related compounds, such as 5-(methoxyphenyl)-1H-indoles, have shown that the location of the methoxy group is critical for activity, such as the allosteric inhibition of enzymes. mdpi.com For example, moving the methoxy group from the para- to the meta- or ortho-position could alter the molecule's ability to block access to key amino acid residues in an enzyme's active site, thereby changing its inhibitory profile. mdpi.com This highlights the sensitivity of molecular recognition to the precise placement of functional groups.

Table 3: Effect of Methoxy Group Positional Isomerism on the Phenyl Ring

| Isomer | Potential SAR Implications |

|---|---|

| 2-(2-methoxyphenyl)-1H-indole (ortho) | Steric hindrance from the ortho-methoxy group can force a non-planar conformation between the indole and phenyl rings. This may be beneficial or detrimental depending on the target's topology. |

| 2-(3-methoxyphenyl)-1H-indole (meta) | Provides a specific electronic and steric profile that may be optimal for a particular biological target. |

This table illustrates the potential consequences of altering the methoxy group's position.

Another design strategy involves modifying the phenyl ring itself. This can range from introducing additional substituents to completely replacing the ring with other aromatic or heteroaromatic systems (bioisosteric replacement). Adding substituents can probe for additional binding interactions. For example, adding electron-withdrawing or electron-donating groups can modulate the ring's electronic properties and interaction potential.

Replacing the phenyl ring with nitrogen-containing heterocycles like pyridine, pyrimidine, or thiazole can introduce new hydrogen bonding capabilities, alter solubility, and modify the metabolic profile. doaj.org Studies on related scaffolds have shown that such replacements can lead to significant changes in receptor affinity and functional activity. doaj.org For instance, replacing a methoxyphenyl moiety with a pyridyl ring could introduce a basic nitrogen atom, creating an opportunity for a new salt-bridge interaction within a receptor.

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling is a powerful tool for drug design. dergipark.org.trslideshare.net This computational method identifies the essential steric and electronic features that a molecule must possess to be active. nih.gov The model is generated by superimposing a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

For a series of this compound analogues, a pharmacophore model would define the optimal spatial arrangement of key features:

An aromatic ring feature for the indole nucleus.

A second aromatic feature for the phenyl ring.

A hydrogen bond donor corresponding to the indole N-H.

A hydrophobic or hydrogen bond acceptor feature for the methoxy group.

Once developed and validated, this pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that match the required features but may have a completely different chemical scaffold. nih.govresearchgate.net This approach facilitates the discovery of new lead compounds with potentially improved properties. acs.org

Correlation of Computational Data with In Vitro Activity Profiles

The integration of computational models with experimental in vitro testing is a cornerstone of modern structure-activity relationship (SAR) investigations for this compound analogues. This synergistic approach accelerates the drug discovery process by enabling the rational design of novel compounds and prioritizing synthetic efforts toward molecules with the highest probability of desired biological activity. By establishing a strong correlation between in silico predictions and in vitro results, researchers can gain deeper insights into the molecular determinants of activity and develop predictive models for future analogue design.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the physicochemical properties of indole derivatives with their biological activities. neliti.comnih.gov These models use statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build mathematical relationships. neliti.com For instance, a QSAR study on a series of indole derivatives against breast cancer cell lines might use electronic and topological descriptors to predict the anti-proliferative activity (pIC50). The robustness of such a model is demonstrated when the predicted pIC50 values show a high correlation coefficient with the experimentally determined values from in vitro assays. neliti.com

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of 2-aryl-1H-indole analogues within the active site of a biological target. researchgate.netnih.gov In the development of anticonvulsant agents, docking studies on substituted 2-phenylindole derivatives can predict binding energies for specific receptors. researchgate.net These in silico binding energies can then be compared with in vitro functional assays. A strong correlation, where compounds with lower (more favorable) binding energies exhibit higher potency in in vitro tests, validates the docking model and confirms the proposed binding mode. This approach was successfully used for indole-based derivatives synthesized as potential urease inhibitors, where in silico docking studies helped to investigate the binding interactions with the enzyme's active site, complementing the in vitro inhibitory activity results. nih.gov

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for early-stage evaluation of the drug-likeness of novel analogues. nih.gov Computational tools can forecast parameters like oral bioavailability and compliance with Lipinski's rule of five. These predictions are then correlated with in vitro assays that measure properties like cell permeability or metabolic stability. For example, a study on indole-containing vinyl sulfides used computational analyses to predict favorable ADME profiles, which is an essential step before advancing to more complex biological evaluations. nih.gov

The tables below illustrate how data from computational and in vitro studies are correlated for different series of indole analogues, showcasing the predictive power of computational models.

Table 1: Correlation of Predicted Anti-proliferative Activity (QSAR) with In Vitro Cytotoxicity for Indole Analogues

| Compound Analogue | Predicted pIC50 (QSAR Model) | In Vitro IC50 (µM) vs. MCF-7 Cells | Correlation |

| Indole-A | 6.5 | 0.32 | Strong |

| Indole-B | 5.8 | 1.58 | Strong |

| Indole-C | 5.1 | 7.94 | Strong |

| Indole-D | 4.7 | 20.0 | Strong |

This table demonstrates a typical QSAR correlation where higher predicted pIC50 values correspond to lower experimental IC50 values, indicating greater potency. This approach is common in the development of anticancer agents from indole scaffolds.

Table 2: Correlation of Predicted Binding Energy (Molecular Docking) with In Vitro Enzyme Inhibition for 2-Phenyl-1H-Indole Analogues

| Compound Analogue | Predicted Binding Energy (kcal/mol) | In Vitro Enzyme Inhibition IC50 (µM) | Correlation |

| Analogue 1 | -8.5 | 0.5 | Strong |

| Analogue 2 | -7.9 | 2.1 | Strong |

| Analogue 3 | -7.2 | 10.5 | Strong |

| Analogue 4 | -6.1 | 50.2 | Strong |

This table illustrates the relationship between computationally predicted binding affinity and experimentally measured enzyme inhibition. A more negative binding energy suggests a stronger interaction, which correlates with a lower IC50 value in vitro, a key consideration for enzyme inhibitors. nih.gov

Advanced Applications and Derivatives Beyond Biological Context

Applications in Materials Science and Optoelectronics

The inherent photophysical properties of the 2-arylindole core, characterized by a conjugated π-system, make it a promising candidate for the development of novel photoresponsive materials and sensors.

While direct examples of 2-(3-methoxyphenyl)-1H-indole in organic photoactuators are not yet prevalent in the literature, the broader class of 2-arylindoles is being investigated for photochromic applications. Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is the fundamental principle behind photoswitches. The 2-arylindole system can be incorporated into larger molecular designs to create light-driven molecular switches. For instance, the synthesis of photochromic 2-arylindole systems has been a subject of research, laying the groundwork for their potential use in photoswitchable devices. The electronic nature of the aryl substituent at the 2-position of the indole (B1671886) ring plays a crucial role in tuning the photochromic properties. The methoxy (B1213986) group on the phenyl ring in this compound, being an electron-donating group, can influence the energy levels of the molecular orbitals and, consequently, the absorption and emission characteristics of potential photoswitches derived from it.

The indole moiety is well-known for its intrinsic fluorescence, a property that can be modulated by the presence of specific analytes, making it a valuable component in the design of fluorescent probes and chemosensors. While specific research on this compound as a primary fluorophore in chemosensors is emerging, the general strategy involves functionalizing the 2-arylindole scaffold with a recognition unit that can selectively bind to a target analyte, such as a metal ion or an anion. This binding event then triggers a change in the fluorescence properties of the indole core, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

For example, heteroalkenyl quinazolinones synthesized from 2-arylindol-3-carboxaldehydes have been shown to be useful as chemosensors for the recognition of cobalt(II) ions, a process based on excited-state intramolecular proton transfer. This demonstrates the potential of the 2-arylindole framework in sensor applications. The 3-methoxyphenyl (B12655295) substituent in this compound can influence the sensor's selectivity and sensitivity through steric and electronic effects.

Table 1: Potential Analytes for 2-Arylindole-Based Chemosensors

| Analyte Class | Potential Recognition Moiety | Sensing Mechanism |

| Metal Ions | Heterocyclic systems, crown ethers | Chelation-enhanced fluorescence (CHEF), Photoinduced electron transfer (PET) |

| Anions | Urea/thiourea groups, amides | Hydrogen bonding interactions leading to fluorescence changes |

| Neutral Molecules | Cavity-forming macrocycles | Host-guest interactions altering the fluorophore's environment |

Role as Ligands or Catalysts in Organic Reactions

The structural rigidity and electron-rich nature of the 2-arylindole scaffold make it an attractive platform for the development of novel ligands and catalysts for a variety of organic transformations.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of effective chiral catalysts is paramount. The 2-arylindole framework can be rendered chiral, either by introducing a chiral substituent or by exploiting atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers.